Piperidin-3-ylmethyl trifluoromethanesulfonate
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Overview
Description
Piperidin-3-ylmethyl trifluoromethanesulfonate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-3-ylmethyl trifluoromethanesulfonate typically involves the reaction of piperidine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Piperidin-3-ylmethyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form piperidin-3-ylmethyl alcohol.
Oxidation Reactions: It can be oxidized to form piperidin-3-ylmethyl sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products
Nucleophilic Substitution: Products include piperidin-3-ylmethyl azide, piperidin-3-ylmethyl cyanide, and various piperidin-3-ylmethyl amines.
Reduction: The major product is piperidin-3-ylmethyl alcohol.
Oxidation: The major product is piperidin-3-ylmethyl sulfonic acid.
Scientific Research Applications
Piperidin-3-ylmethyl trifluoromethanesulfonate has several applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is used in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The exact mechanism of action of piperidin-3-ylmethyl trifluoromethanesulfonate is not well-documented. as a piperidine derivative, it is likely to interact with various molecular targets and pathways in biological systems. Piperidine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Piperidin-3-ylmethyl sulfonate
- Piperidin-3-ylmethyl azide
- Piperidin-3-ylmethyl cyanide
Uniqueness
Piperidin-3-ylmethyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical properties such as high reactivity in nucleophilic substitution reactions. This makes it a valuable reagent in organic synthesis compared to other piperidine derivatives .
Properties
CAS No. |
906073-55-0 |
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Molecular Formula |
C7H12F3NO3S |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
piperidin-3-ylmethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H12F3NO3S/c8-7(9,10)15(12,13)14-5-6-2-1-3-11-4-6/h6,11H,1-5H2 |
InChI Key |
GCQFYZSWXRTZPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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